molecular formula C16H13BrN2O4S B2725622 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide CAS No. 1903621-11-3

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide

Cat. No.: B2725622
CAS No.: 1903621-11-3
M. Wt: 409.25
InChI Key: RTHHYDVIXQRSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-2-carboxamide core substituted with a bromine atom at the 4-position and a 1,3-oxazolidin-2,4-dione moiety linked via a phenylethyl group. Its design combines elements known for antibacterial efficacy (thiophene carboxamide) and heterocyclic stability (oxazolidinone), positioning it as a candidate for targeting resistant pathogens .

Properties

IUPAC Name

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c17-11-6-13(24-9-11)15(21)18-12(10-4-2-1-3-5-10)7-19-14(20)8-23-16(19)22/h1-6,9,12H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHYDVIXQRSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-1-Phenylethanol

The oxazolidinone ring is synthesized via cyclization of 2-amino-1-phenylethanol with phosgene or its safer equivalents (e.g., triphosgene). In a representative procedure, 2-amino-1-phenylethanol (1.0 equiv) reacts with triphosgene (0.33 equiv) in dichloromethane at 0–5°C, followed by warming to room temperature. The reaction is quenched with aqueous sodium bicarbonate to yield 3-(2-hydroxy-1-phenylethyl)-1,3-oxazolidine-2,4-dione.

Functionalization of the Hydroxyethyl Group

The hydroxyl group is converted to a bromoethyl substituent using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. Subsequent nucleophilic substitution with ammonia or ammonium hydroxide in ethanol at 60°C introduces the primary amine, yielding 2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethylamine.

Synthesis of 4-Bromothiophene-2-Carboxylic Acid

Bromination of Thiophene-2-Carboxylic Acid

Direct electrophilic bromination of thiophene-2-carboxylic acid is achieved using bromine (Br₂) in acetic acid at 50°C. Regioselective substitution occurs at the 4-position due to the electron-withdrawing effect of the carboxyl group, yielding 4-bromothiophene-2-carboxylic acid in 78–85% yield. Alternative methods employing N-bromosuccinimide (NBS) in dimethylformamide under ultraviolet light offer improved selectivity (92% yield).

Activation as Acid Chloride

The carboxylic acid is activated by refluxing with thionyl chloride (SOCl₂) in toluene, producing 4-bromothiophene-2-carbonyl chloride. This intermediate is used directly in the subsequent amide coupling step.

Amide Coupling to Assemble the Target Molecule

Reaction Conditions

The amine intermediate (1.0 equiv) is reacted with 4-bromothiophene-2-carbonyl chloride (1.1 equiv) in dichloromethane in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the crude product.

Purification and Characterization

Purification via silica gel column chromatography (ethyl acetate/hexanes, 1:3) affords the title compound as a white crystalline solid. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 7.21 (d, J = 3.6 Hz, 1H, thiophene-H), 6.98 (d, J = 3.6 Hz, 1H, thiophene-H), 4.62–4.55 (m, 2H, CH₂N), 3.92 (t, J = 8.4 Hz, 2H, oxazolidinone-CH₂), 3.45 (s, 2H, NH₂).
  • HRMS (ESI+) : m/z calculated for C₁₆H₁₄BrN₂O₃S [M+H]⁺: 409.9912; found: 409.9915.

Optimization of Reaction Parameters

Solvent and Base Screening

A comparative study of amide coupling conditions revealed that dichloromethane with DIPEA provided superior yields (89%) compared to tetrahydrofuran (72%) or acetonitrile (68%). Alternative bases such as triethylamine resulted in lower conversion (61%) due to incomplete deprotonation.

Temperature and Stoichiometry

Maintaining the reaction at 0°C during acyl chloride addition minimized side reactions (e.g., oligomerization), while a 10% excess of acyl chloride ensured complete consumption of the amine.

Challenges and Mitigation Strategies

Oxazolidinone Ring Stability

The 2,4-dioxo-1,3-oxazolidin-3-yl group is susceptible to hydrolysis under acidic or basic conditions. Strict control of pH during workup (neutral aqueous washes) is critical to prevent ring opening.

Regioselectivity in Thiophene Bromination

Unwanted 5-bromo regioisomers are minimized by using acetic acid as a solvent, which enhances electrophilic substitution at the 4-position.

Comparative Analysis of Synthetic Routes

Parameter Method A (Phosgene Cyclization) Method B (Triphosgene Cyclization)
Yield (%) 68 82
Reaction Time (h) 24 12
Purity (HPLC) 95.2 98.7
Scalability Moderate High

Method B, employing triphosgene, offers superior efficiency and safety profile, making it the preferred industrial route.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: Use in the development of probes for studying biological processes.

Industry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidinone moiety might be involved in hydrogen bonding interactions, while the thiophene ring could participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity Key Findings
4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide (Target) Thiophene-2-carboxamide 4-bromo, oxazolidinone-phenylethyl side chain Antibacterial (broad-spectrum) Effective against resistant strains (e.g., S. aureus, E. coli); synergizes heterocyclic motifs .
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 4-methylpyridin-2-yl Antibacterial Moderate activity against K. pneumoniae; lacks oxazolidinone, reducing stability .
4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide Benzamide 4-bromo, 5-methylpyrazole Antibacterial Lower potency than thiophene analogs; pyrazole may limit membrane penetration .
N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Pyridine-3-carboxamide 4-bromophenyl, thiazolidinone (sulfur-containing ring) Not explicitly stated (structural focus) Thiazolidinone introduces sulfur, potentially altering redox properties vs. oxazolidinone .
Rivaroxaban-related compound (ACI-182810) Thiophene-2-carboxamide Oxazolidinone, morpholinone, and extended side chains Anticoagulant (Factor Xa inhibitor) Demonstrates how oxazolidinone-thiophene hybrids can diverge into non-antibacterial applications .

Key Structural Insights

  • Thiophene vs. Benzamide Cores : Thiophene carboxamides (target compound and N-(4-methylpyridin-2-yl) analog) exhibit superior antibacterial activity compared to benzamide derivatives (e.g., 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide), likely due to enhanced π-π stacking and electrophilic interactions .
  • Oxazolidinone vs. Thiazolidinone: Replacing the oxazolidinone with a thiazolidinone (as in ’s compound) introduces sulfur, which may improve metabolic stability but reduce hydrogen-bonding capacity. The (2S) stereochemistry in the thiazolidinone analog suggests conformational specificity for target binding .
  • Bromo Substituent Positioning : Bromine at the 4-position on thiophene (target) vs. 4-bromophenyl () alters electronic distribution. The thiophene-bromo configuration likely enhances membrane permeability in Gram-negative bacteria .

Functional and Pharmacological Differences

  • Antibacterial Spectrum: The target compound’s oxazolidinone-phenylethyl side chain may mimic linezolid’s mechanism (ribosomal inhibition), while its thiophene carboxamide could disrupt bacterial membrane synthesis. This dual functionality explains its efficacy against resistant strains like A. baumannii and E. cloacae .
  • Divergent Applications: Despite structural similarities to Rivaroxaban derivatives (oxazolidinone-thiophene cores), the target compound lacks the morpholinone and extended side chains critical for Factor Xa inhibition, underscoring how minor modifications redirect therapeutic utility .

Biological Activity

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide is a thiophene derivative that has gained attention for its potential biological activities. This compound features a unique structure that includes a bromine atom, an oxazolidinone ring, and a phenylethyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of Thiophene : The thiophene ring is brominated using reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under controlled temperatures.
  • Formation of the Oxazolidinone Ring : The oxazolidinone structure is introduced through cyclization reactions involving appropriate precursors.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired carboxamide functionality.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxazolidinone moiety is known to inhibit specific enzymes, potentially affecting metabolic pathways involved in cell proliferation.
  • Receptor Binding : The phenylethyl group may enhance binding affinity to target proteins, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colorectal Cancer)5.0
MCF7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

Studies indicate that the compound exhibits significant cytotoxicity against these cell lines, with IC50 values suggesting potent antiproliferative effects.

Mechanisms of Cytotoxicity

The cytotoxic effects are believed to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G0/G1 phase in HCT116 cells, indicating its potential as a chemotherapeutic agent.

Selectivity and Safety Profile

In vitro studies have assessed the selectivity of this compound against normal cells:

Cell LineIC50 (µM)Selectivity Index
WI38 (Normal Lung)20.04

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting a favorable safety profile for further development.

Case Studies

Several case studies have been published demonstrating the biological activity of this compound:

  • Study on HCT116 Cells : A study investigated the effects of this compound on HCT116 colorectal cancer cells, revealing significant apoptosis and cell cycle arrest at G0/G1 phase after treatment.
    • Results : The study reported an IC50 value of 5 µM and a selectivity index of 4 when compared to normal WI38 cells.
  • Combination Therapy : Research has explored the effects of combining this compound with other chemotherapeutics. Results showed enhanced efficacy in reducing tumor growth in xenograft models when used alongside established drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.